4-((2,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: C₁₆H₁₃Cl₂N₃O₃
CAS Number: 305850-67-3
Molecular Weight: 366.206 g/mol
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. The presence of the thiol group (–SH) suggests potential reactivity and biological significance.
Preparation Methods
Synthetic Routes::
Hydrazine Derivative Approach:
Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity. Researchers often synthesize it in the lab for specific studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiol group can undergo oxidation to form disulfides.
Substitution: The chlorine atoms may be substituted with other functional groups.
Reduction: Reduction of the imine group (Schiff base) can yield the corresponding amine.
Thiol Oxidation: Use mild oxidants like hydrogen peroxide (H₂O₂).
Chlorine Substitution: Alkali metal hydroxides (e.g., NaOH) or nucleophilic reagents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Oxidation: Disulfide derivatives.
Substitution: Various derivatives with modified substituents.
Reduction: The corresponding amine.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential antimicrobial, antifungal, or antiviral properties.
Chemistry: As a building block for more complex molecules.
Industry: Rarely, in specialized chemical processes.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with biological targets via covalent bonding or coordination. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While unique, it shares features with other 1,2,4-triazoles, such as imidazoles and benzimidazoles . These compounds exhibit diverse biological activities.
Properties
Molecular Formula |
C16H12Cl2N4OS |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-13-6-3-10(4-7-13)15-20-21-16(24)22(15)19-9-11-2-5-12(17)8-14(11)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
GOZRNYXAUHLSAG-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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